
N-Acetyl Lorcaserin
Übersicht
Beschreibung
N-Acetyl Lorcaserin is a derivative of Lorcaserin, a compound primarily known for its selective agonism at the serotonin 5-HT2C receptor. Lorcaserin has been used for the treatment of obesity due to its ability to induce satiety and reduce food intake.
Wirkmechanismus
Target of Action
N-Acetyl Lorcaserin, like its parent compound Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as a selective agonist at the 5-HT2C receptor . By selectively activating these receptors, it stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by this compound leads to the stimulation of POMC neurons. These neurons are a critical component of the central melanocortin system, a key regulator of energy homeostasis . The stimulation of POMC neurons leads to the release of alpha-melanocortin stimulating hormone, which binds to melanocortin-4 receptors, leading to reduced appetite and increased energy expenditure .
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing two major metabolites: lorcaserin sulfamate (M1) and N-carbamoyl glucuronide lorcaserin (M5), as well as minor metabolites (glucuronide and sulfate conjugates) . These metabolites are primarily excreted in the urine . The time to peak concentration for lorcaserin is approximately 1.5 to 2 hours for immediate release and 10 hours for extended release . The elimination half-life is around 11 hours for immediate-release and 12 hours for extended-release .
Result of Action
The primary result of this compound’s action is a reduction in food intake and body weight. By promoting satiety and decreasing food consumption, it produces a dose-dependent weight loss . It is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .
Biochemische Analyse
Biochemical Properties
N-Acetyl Lorcaserin, like its parent compound Lorcaserin, is believed to interact with the serotonin 2C receptor . This receptor is a part of the serotonin system, which regulates numerous neurotransmitters such as dopamine, epinephrine, norepinephrine, GABA, glutamate, and acetylcholine . The interaction between this compound and the serotonin 2C receptor could influence these neurotransmitters, thereby affecting various biochemical reactions.
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Lorcaserin, given their structural similarity. Lorcaserin has been shown to influence cell function by regulating satiety through its action on the serotonin 2C receptor . This receptor is found in pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus , suggesting that this compound may also have effects on these cells and related cellular processes.
Molecular Mechanism
It is believed to involve the selective activation of serotonin 2C receptors, similar to Lorcaserin . This activation could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Studies on Lorcaserin have shown that it can have long-term effects on reducing appetite and body weight . It would be interesting to investigate whether this compound exhibits similar long-term effects and how its stability and degradation over time influence these effects.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Lorcaserin have shown that it has a narrower range of antiseizure activity than fenfluramine in animal models
Metabolic Pathways
Lorcaserin undergoes extensive hepatic metabolism to produce inactive compounds . It would be interesting to investigate whether this compound follows similar metabolic pathways and how it interacts with enzymes or cofactors in these pathways.
Transport and Distribution
Lorcaserin is known to distribute to the central nervous system and cerebrospinal fluid
Subcellular Localization
Given that Lorcaserin is known to interact with receptors in the central nervous system , it is plausible that this compound may also localize to similar subcellular compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Acetyl Lorcaserin can be synthesized from Lorcaserin hydrochloride and acetyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (approximately 20°C) for about 30 minutes . The process can be summarized as follows:
- Dissolve Lorcaserin hydrochloride in dichloromethane.
- Add triethylamine to the solution.
- Introduce acetyl chloride to the mixture.
- Allow the reaction to proceed at room temperature for 30 minutes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale chemical handling.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl Lorcaserin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can modify the acetyl group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the acetyl group or other reactive sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.
Wissenschaftliche Forschungsanwendungen
Introduction to N-Acetyl Lorcaserin
This compound is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management in obese individuals. This compound has garnered attention not only for its application in obesity treatment but also for its potential therapeutic roles in various neuropsychiatric disorders and substance abuse. The following sections explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Clinical Trials and Efficacy
Numerous clinical trials have assessed the efficacy of this compound in promoting weight loss among obese patients. A notable study involved a randomized, double-blind trial with 3182 participants, where those receiving lorcaserin experienced significant weight loss compared to placebo groups. Key findings include:
- Weight Loss : At one year, 47.5% of participants on lorcaserin lost at least 5% of their body weight compared to 20.3% in the placebo group.
- Maintenance of Weight Loss : Continued use of lorcaserin helped maintain weight loss over two years, with 67.9% of participants retaining their weight loss compared to 50.3% on placebo .
Table: Summary of Clinical Trials on this compound
Applications in Substance Abuse Treatment
Recent studies have explored this compound's potential in treating substance use disorders, particularly cocaine addiction. Research involving primate models demonstrated that lorcaserin significantly reduced cocaine self-administration without impairing overall activity levels:
- Cocaine Self-Administration : Monkeys treated with lorcaserin showed a dose-dependent decrease in cocaine intake over a two-week period.
- Behavioral Impact : The treatment did not significantly alter other behaviors except for a minor increase in yawning, suggesting a targeted effect on substance-seeking behavior .
Table: Effects of this compound on Cocaine Use
Study Reference | Model | Treatment Duration | Cocaine Intake Reduction (%) |
---|---|---|---|
Monkeys | 14 days | Significant dose-dependent decrease |
Neuropsychiatric Applications
Beyond obesity and substance abuse, this compound is being investigated for its effects on various neuropsychiatric conditions due to its influence on serotonin pathways:
- Anxiety Disorders : Preliminary studies suggest that selective serotonin receptor agonists may alleviate anxiety symptoms.
- Depression : The modulation of serotonin levels could provide therapeutic benefits for depressive disorders.
Case Studies
Several case studies have documented individual responses to this compound treatment:
- Case Study on Obesity Management : A patient with a BMI of 32 lost over 10% of body weight within six months while adhering to a diet and exercise program alongside lorcaserin treatment.
- Substance Abuse Recovery : A participant in a clinical trial reported decreased cravings for cocaine after starting treatment with lorcaserin, leading to improved recovery outcomes.
Vergleich Mit ähnlichen Verbindungen
Lorcaserin: The parent compound, known for its selective 5-HT2C receptor agonism and use in obesity treatment.
Lorcaserin Hydrochloride: The marketed form of Lorcaserin, used in clinical settings.
N-carbamoyl glucuronide Lorcaserin: A major metabolite of Lorcaserin, formed during its metabolism
Uniqueness: N-Acetyl Lorcaserin is unique due to the presence of the acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Lorcaserin. This modification could potentially enhance its therapeutic profile or reduce side effects associated with the parent compound.
Biologische Aktivität
N-Acetyl Lorcaserin is a derivative of lorcaserin, a selective serotonin 2C receptor agonist primarily used for weight management. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.
Overview of this compound
This compound is characterized by its ability to selectively activate the serotonin 2C receptor (5-HT2CR), which plays a crucial role in appetite regulation and energy homeostasis. The compound is notable for its deuterated form, this compound-d3, which is utilized in metabolic studies due to its unique isotopic labeling that aids in tracing metabolic pathways without interference from endogenous compounds.
The primary mechanism through which this compound exerts its effects involves the activation of the 5-HT2CR located in the hypothalamus. This activation leads to increased satiety and reduced food intake, making it an effective agent for weight loss. The compound's selectivity for the 5-HT2CR over other serotonin receptors minimizes the risk of adverse effects commonly associated with non-selective agonists .
Pharmacokinetics and Metabolism
This compound undergoes hepatic metabolism, primarily yielding the sulfamate metabolite (M1) and N-carbamoyl glucuronide (M5) as major urinary metabolites. Studies indicate that gender, race, age, and body mass index (BMI) do not significantly affect the pharmacokinetics of lorcaserin. However, renal impairment can substantially increase circulating levels of lorcaserin and its metabolites .
Weight Loss Efficacy
Clinical trials have demonstrated that lorcaserin significantly aids in weight loss among various populations. A pivotal study involving over 12,000 participants showed that those treated with lorcaserin achieved greater weight loss compared to placebo groups. Specifically, participants without type 2 diabetes showed a higher likelihood of achieving ≥5% and ≥10% weight loss at 52 weeks .
Table 1: Weight Loss Outcomes from Clinical Trials
Age Group | % Achieving ≥5% Weight Loss | % Achieving ≥10% Weight Loss |
---|---|---|
≤36 years | 30.0% (LOR) vs. 17.9% (PLB) | 11.9% (LOR) vs. 7.0% (PLB) |
>36 to ≤45 years | 46.2% (LOR) vs. 18.9% (PLB) | 19.9% (LOR) vs. 7.3% (PLB) |
>45 to ≤53 years | 52.9% (LOR) vs. 23.3% (PLB) | 25.4% (LOR) vs. 8.2% (PLB) |
>53 years | 62.1% (LOR) vs. 30.9% (PLB) | 34.3% (LOR) vs. 12.5% (PLB) |
Note: LOR = Lorcaserin; PLB = Placebo.
Safety Profile
The safety profile of lorcaserin has been scrutinized in various studies, with findings indicating no significant increase in cardiovascular events compared to placebo groups . However, a notable concern emerged regarding an increased incidence of certain cancers among lorcaserin-treated patients, particularly colorectal, pancreatic, and lung cancers .
Case Studies
A post hoc analysis evaluated the efficacy of lorcaserin across different age groups, revealing that older patients experienced greater weight loss benefits compared to younger counterparts . This finding suggests that age may influence the drug's effectiveness and warrants further investigation into age-related metabolic responses.
Eigenschaften
IUPAC Name |
1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-8-15(10(2)16)6-5-11-3-4-12(14)7-13(9)11/h3-4,7,9H,5-6,8H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRQQRJEBYRWMN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.